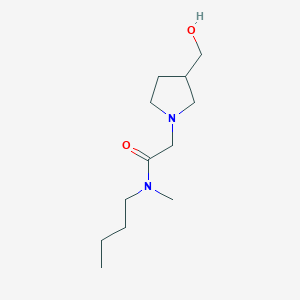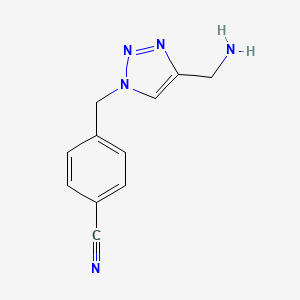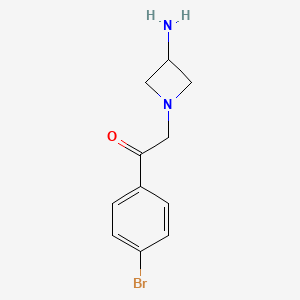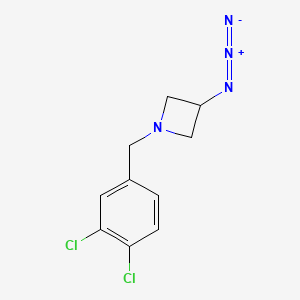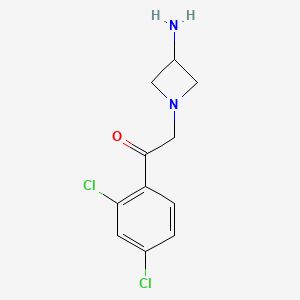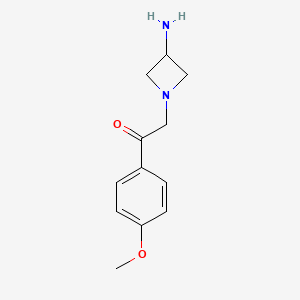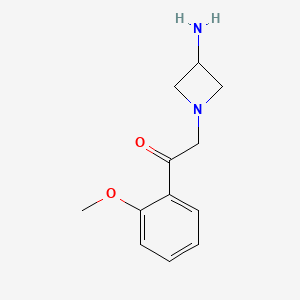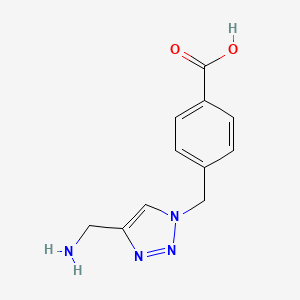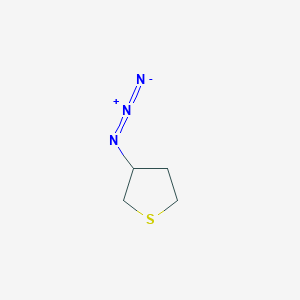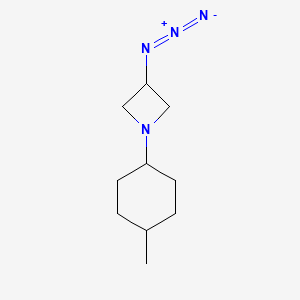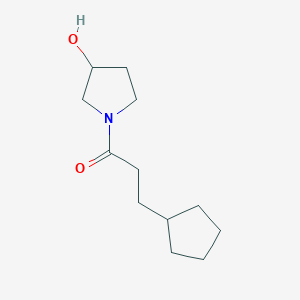
3-Cyclopentyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one
描述
3-Cyclopentyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one, commonly known as CPP, is a chemical compound that has been studied extensively in the field of scientific research. CPP is a cyclic amine that has been found to have a wide range of applications in laboratory experiments due to its unique properties. In
科学研究应用
CPP has been used in a variety of scientific research applications. It has been used in the development of drugs, such as anti-depressants, and as a tool to study the effects of drugs on the brain. In addition, CPP has been used to study the effects of various hormones, such as insulin, on the body. CPP has also been used to study the effects of various drugs on the body, such as painkillers and anti-inflammatory drugs.
作用机制
CPP works by interacting with the serotonin transporter, which is responsible for transporting serotonin, a neurotransmitter, from one neuron to another. When CPP binds to the serotonin transporter, it prevents the transporter from functioning properly. This leads to an increase in the amount of serotonin in the brain, which can lead to a variety of effects, such as an increase in mood, improved sleep, and improved cognitive function.
Biochemical and Physiological Effects
CPP has been found to have a variety of biochemical and physiological effects. It has been found to increase serotonin levels in the brain, which can lead to an increase in mood and improved cognitive function. CPP has also been found to have anti-inflammatory effects, and to reduce pain and inflammation in the body. In addition, CPP has been found to have a neuroprotective effect, which can help protect the brain from damage caused by toxins and other environmental factors.
实验室实验的优点和局限性
CPP has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a high degree of purity. In addition, CPP has a wide range of applications in laboratory experiments, and it has been found to be safe and effective in a variety of studies. However, CPP also has some limitations. It is not as widely available as some other compounds, and it can be expensive to purchase. In addition, CPP can be toxic if ingested, and it can cause skin irritation if it comes into contact with the skin.
未来方向
CPP has a wide range of potential applications in the field of scientific research. One potential future direction is the development of drugs that target the serotonin transporter and increase serotonin levels in the brain. This could potentially lead to the development of new drugs to treat depression and other mental health disorders. In addition, CPP could be used to study the effects of various hormones on the body, as well as the effects of various drugs on the body. Finally, CPP could be used to study the effects of various environmental toxins on the body, and to develop new ways to protect the body from damage caused by toxins.
属性
IUPAC Name |
3-cyclopentyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-11-7-8-13(9-11)12(15)6-5-10-3-1-2-4-10/h10-11,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEMAYUMORBKNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




